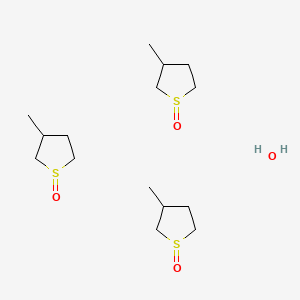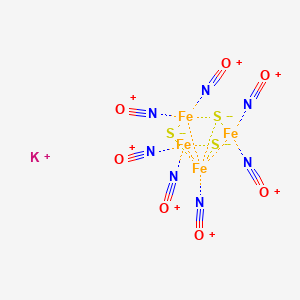![molecular formula C19H20N8O B12687544 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole CAS No. 94021-31-5](/img/structure/B12687544.png)
2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of azo groups (-N=N-) and amine groups (-NH2) attached to a phenyl ring, making it a versatile molecule in chemical synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the diazotization of 3,5-diaminophenyl and 2,4-diaminophenyl compounds using sodium nitrite (NaNO2) in an acidic medium, usually hydrochloric acid (HCl). The resulting diazonium salts are then coupled with anisole under controlled pH conditions to form the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salts and to achieve high coupling efficiency. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium dithionite (Na2S2O4), zinc dust in acidic conditions
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Nitrated or sulfonated derivatives
Scientific Research Applications
2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a staining agent for biological tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing
Mechanism of Action
The mechanism of action of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole involves its interaction with molecular targets through its azo and amine groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s ability to undergo reversible oxidation and reduction makes it useful in various biochemical and industrial processes .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]benzene
- **2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]toluene
Uniqueness
Compared to similar compounds, 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole is unique due to the presence of the anisole group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications, such as in the synthesis of dyes and pigments, where the anisole group enhances color stability and intensity .
Properties
CAS No. |
94021-31-5 |
|---|---|
Molecular Formula |
C19H20N8O |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[[3-[(3,5-diaminophenyl)diazenyl]-4-methoxyphenyl]diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C19H20N8O/c1-28-19-5-3-14(24-26-17-4-2-11(20)9-16(17)23)10-18(19)27-25-15-7-12(21)6-13(22)8-15/h2-10H,20-23H2,1H3 |
InChI Key |
NILXYKBVKQHIOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


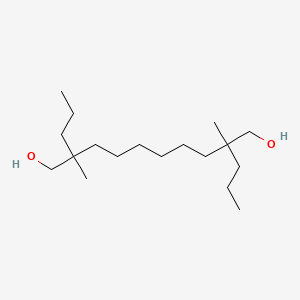
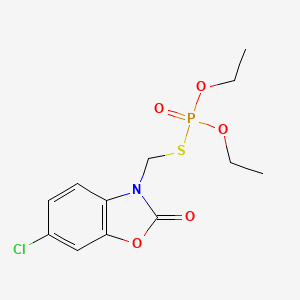

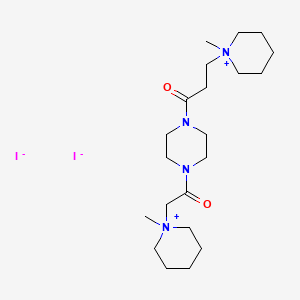
![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
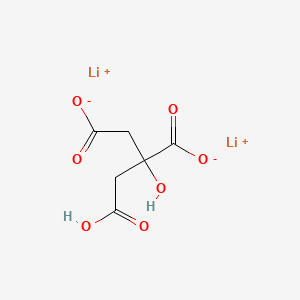
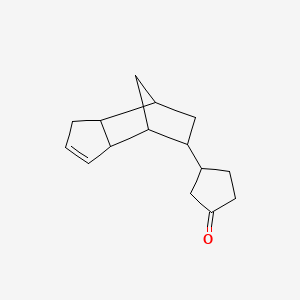
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
